2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride
Description
Properties
Molecular Formula |
C15H19ClN2O2 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c18-13-10-15(6-8-16-9-7-15)14(19)17(13)11-12-4-2-1-3-5-12;/h1-5,16H,6-11H2;1H |
InChI Key |
MEHYWQJAUDNUIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2=O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis generally proceeds through these stages:
- Construction of the diazaspiro[4.5]decane-1,3-dione core scaffold.
- Introduction of the benzyl substituent at the 2-position nitrogen.
- Formation of the hydrochloride salt to obtain the final compound.
A representative synthetic scheme is outlined as follows:
Detailed Synthetic Steps and Conditions
Step 1: Synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione Core
- Starting from a diamine such as 1,4-diaminocyclohexane, reaction with diethyl oxalate or similar diketone derivatives under controlled conditions leads to cyclization forming the spirocyclic dione.
- Protective groups like Boc (tert-butyloxycarbonyl) may be introduced to selectively protect one nitrogen during intermediate steps.
- Typical conditions include reflux in anhydrous solvents like tetrahydrofuran (THF) or ethanol for several hours.
Step 2: Benzylation
- The nitrogen at the 2-position is selectively benzylated by reacting the intermediate spiro compound with benzylamine or benzyl bromide.
- This can be performed via nucleophilic substitution or reductive amination, often in the presence of bases such as triethylamine or potassium carbonate.
- Reaction temperatures range from room temperature to reflux depending on the reagents.
- Purification is generally achieved by recrystallization or chromatography.
Step 3: Hydrochloride Salt Formation
- The free base form of 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is treated with hydrochloric acid gas or aqueous HCl.
- The salt precipitates as a crystalline solid, which can be filtered and dried.
- This salt form enhances compound stability and facilitates handling.
Research Findings and Optimization
Structure-Activity Relationship (SAR) Context
Research studies focusing on diazaspiro scaffolds, including 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione derivatives, have demonstrated the importance of the benzyl substituent and spirocyclic framework in biological activity, particularly as enzyme inhibitors. The preparation methods have been optimized to yield high-purity intermediates suitable for further functionalization.
Analytical Data Summary
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its role in inhibiting RIPK1, making it a potential therapeutic agent for diseases involving necroptosis.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the development of new materials with unique chemical properties
Mechanism of Action
The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. The molecular targets involved include the kinase domain of RIPK1, and the pathways affected are those related to inflammation and cell death .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride
- CAS Number : 15882-49-2
- Molecular Formula : C₁₅H₁₉ClN₂O₂
- Molecular Weight : 294.78 g/mol
- Structure : The compound features a spirocyclic framework with a benzyl group at position 2, a diketone moiety, and a hydrochloride salt.
The benzyl group may enhance lipophilicity, influencing blood-brain barrier penetration.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below highlights key variations in substituents, molecular weight, and functional groups among analogs:
Pharmacological and Functional Insights
Substituent Impact on Bioactivity: The benzyl group in the target compound increases aromaticity and steric bulk, likely enhancing receptor binding affinity compared to smaller substituents (e.g., ethyl or methyl in RS86) .
Positional Isomerism :
- Shifting the benzyl group from position 2 to 8 (as in 8-benzyl-2-methyl analog) alters the spatial orientation of the aromatic moiety, which could disrupt interactions with muscarinic receptors .
Salt Form and Solubility: Hydrochloride salts (e.g., target compound, RS86) improve aqueous solubility, facilitating in vivo administration compared to non-salt forms (e.g., 2-ethyl analog) .
Biological Activity
2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (CAS No. 336191-15-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₂₁ClN₂O
- Molecular Weight : 280.79 g/mol
- Purity : ≥ 97%
- Storage Conditions : Sealed in dry conditions at room temperature
Research indicates that compounds related to the diazaspiro framework exhibit significant biological activities, primarily through their interactions with various enzymes and receptors. For instance, derivatives of 2,8-diazaspiro[4.5]decane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation pathways. The inhibition of sEH has been linked to reduced hypertension in animal models, suggesting therapeutic potential for cardiovascular diseases .
Biological Activity Highlights
- Antihypertensive Effects :
-
Anticancer Properties :
- Some derivatives have shown promising cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The spirocyclic structure enhances interaction with protein binding sites, leading to increased apoptosis induction compared to conventional chemotherapeutics like bleomycin .
- Neuroprotective Effects :
Case Study 1: Antihypertensive Activity
In a study involving spontaneously hypertensive rats, a derivative of 2-benzyl-2,8-diazaspiro[4.5]decane was administered at doses of 30 mg/kg. Results showed a significant reduction in mean arterial pressure compared to controls, highlighting the compound's potential as an antihypertensive agent .
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxicity of a series of diazaspiro compounds against FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited higher cytotoxicity than standard treatments, suggesting their utility in cancer therapy development .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Model Used | Result |
|---|---|---|---|
| Antihypertensive | 2-benzyl-2,8-diazaspiro derivative | Spontaneously Hypertensive Rats | Significant BP reduction at 30 mg/kg |
| Anticancer | Various diazaspiro derivatives | FaDu Hypopharyngeal Tumor Cells | Higher cytotoxicity than bleomycin |
| Neuroprotective | AChE and BuChE inhibitors | In vitro assays | Inhibition of enzyme activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
